1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide

Descripción

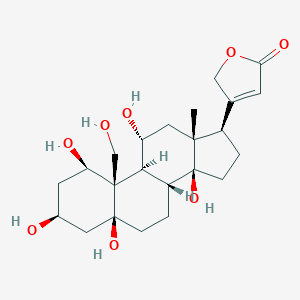

Structure

2D Structure

Propiedades

IUPAC Name |

3-[1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSABLKMKAINIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871711 | |

| Record name | 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-52-1 | |

| Record name | Ouabagenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Endogenous Production Pathways of Ouabagenin Like Compounds

Putative Biosynthetic Pathways Leading to Ouabagenin and Ouabain-like Compounds

The precise steps involved in the mammalian biosynthesis of ouabagenin and ouabain-like compounds are still under investigation and some controversy exists regarding their origin ahajournals.orgresearchgate.net. However, a hypothetical pathway has been proposed, suggesting that these compounds are synthesized from mammalian steroid pathway precursors. ahajournals.org This putative pathway is thought to involve a series of enzymatic transformations, including hydroxylations and the formation of the characteristic butenolide ring at the C17 position. ahajournals.org Pregnane 3β, 5β-diol-20-one is considered a potential intermediate in a pathway linking progesterone (B1679170) to strophanthidol (B1218876), a molecule structurally similar to ouabagenin. ahajournals.org Ouabagenin differs from strophanthidol by two additional hydroxylations at carbons 1 and 11. ahajournals.org

Enzymatic Catalysis and Stereochemical Transformations in Ouabagenin Biosynthesis

The biosynthesis of complex steroids like ouabagenin necessitates a highly efficient enzymatic system capable of achieving chemoselective and stereoselective oxidations. researchgate.netnih.govresearchgate.net While a step-by-step emulation of this oxidation sequence is challenging in a laboratory setting, nature employs a multitude of hydroxylase enzymes for this purpose. researchgate.netnih.govresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., P450scc)

Cytochrome P450 enzymes play a crucial role in steroid biosynthesis, typically catalyzing hydroxylation reactions. P450 side-chain cleavage enzyme (P450scc, CYP11A1) is involved in the initial and rate-limiting step of traditional steroidogenesis, converting cholesterol to pregnenolone (B344588). ahajournals.orgnih.govnih.govcapes.gov.brfullscript.com Studies have indicated that genes coding for P450scc show increased expression in tissues known to contain ouabain-like compounds, supporting its potential involvement in the early stages of the biosynthetic pathway. ahajournals.org

Hydroxysteroid Dehydrogenases (e.g., Δ5-3β-HSD)

Hydroxysteroid dehydrogenases (HSDs) are also key enzymes in steroid metabolism. Specifically, Δ5-3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (Δ5-3β-HSD, HSD3B) is responsible for the conversion of pregnenolone to progesterone. ahajournals.orgnih.govnih.govcapes.gov.brfullscript.comsci-hub.se Like P450scc, increased expression of genes coding for Δ5-3β-HSD has been observed in tissues producing ouabain-like factors, suggesting its involvement in the proposed biosynthetic route from pregnenolone and progesterone. ahajournals.orgnih.govnih.govcapes.gov.br

Multi-Hydroxylation Processes and Their Stereochemical Implications

The structure of ouabagenin is characterized by multiple hydroxyl groups at specific positions (C1, C5, C11, C14, C19) and a β-oriented butenolide at C17. rsc.orgrsc.orgnih.govacs.orgscispace.com The introduction of these hydroxyl groups and the establishment of the correct stereochemistry at various centers (e.g., C8, C9, C13, C14) are critical steps in the biosynthesis. rsc.orgrsc.org While the exact enzymatic machinery in mammals is not fully defined, it is understood that highly selective oxidation reactions catalyzed by hydroxylases are necessary to achieve this complex hydroxylation pattern and the specific stereochemical configuration of ouabagenin. researchgate.netnih.govresearchgate.net

Identification and Characterization of Precursor Steroids (e.g., Cholesterol, Pregnenolone, Progesterone, Strophanthidol)

Research suggests that the biosynthesis of endogenous ouabain-like compounds in mammals utilizes common mammalian steroid pathway precursors. ahajournals.orgnih.govfrontiersin.org Cholesterol is considered the initial precursor for steroidogenesis, being converted to pregnenolone by CYP11A1. nih.govnih.govcapes.gov.brfullscript.com Pregnenolone is then converted to progesterone by HSD3B. nih.govnih.govcapes.gov.brfullscript.comsci-hub.se These early steps are common to the synthesis of various steroid hormones. fullscript.com

Strophanthidol, a cardenolide structurally similar to ouabagenin but lacking hydroxyl groups at C1 and C11, has been identified as a potential intermediate in the pathway leading to ouabagenin. ahajournals.org This suggests that the biosynthetic route may proceed through intermediates that undergo sequential hydroxylation and other modifications.

Endogenous Occurrence and Physiological Context of Ouabagenin and Ouabain-like Compounds in Mammalian Systems

Endogenous ouabain (B1677812) and ouabain-like compounds have been isolated and identified in various mammalian tissues and body fluids, including human plasma, hypothalamus, adrenal gland, and hypophysis. researchgate.netfrontiersin.orgnih.govphysiology.orgnih.govmdpi.com The adrenal cortex is considered a major source of circulating endogenous ouabain. researchgate.netfrontiersin.orgnih.govnih.gov Studies have shown that adrenal tissue can synthesize digitalis-like bioactivity using mammalian steroid precursors. ahajournals.org

The presence of endogenous ouabain-like compounds in mammalian systems suggests potential physiological roles. These compounds have been linked to the regulation of the Na+/K+-ATPase (sodium pump), a crucial enzyme for maintaining cellular ion homeostasis and membrane potential. frontiersin.orgphysiology.orgahajournals.orgwikipedia.org By inhibiting the sodium pump, ouabain can influence intracellular sodium and subsequently calcium concentrations, impacting various cellular processes, including cardiac contractility, vascular tone, and cell signaling pathways. frontiersin.orgphysiology.orgwikipedia.org Endogenous ouabain has been implicated in the pathogenesis of conditions such as essential hypertension and cardiac hypertrophy. researchgate.netahajournals.orgnih.govphysiology.org Circulating levels of endogenous ouabain in humans may be influenced by factors such as dietary salt intake and chronic volume status. researchgate.netnih.gov

Despite significant progress, the precise physiological functions and the full extent of the endogenous ouabain system in mammals are still areas of active research and some aspects remain controversial. ahajournals.orgresearchgate.netnih.govmdpi.comnih.gov

Molecular Mechanisms of Action of Ouabagenin

Interaction with Na+/K+-ATPase Isoforms

The Na+/K+-ATPase is composed of catalytic alpha (α) and glycosylated beta (β) subunits, with multiple isoforms of each subunit existing in mammals (α1, α2, α3, α4 and β1, β2, β3) mdpi.com. These isoforms exhibit tissue-specific expression and distinct biochemical properties, including varying sensitivities to cardiotonic steroids like ouabagenin mdpi.comnih.gov.

Specific Binding and Inhibition of Na+/K+-ATPase Pumping Function

Cardiotonic steroids, including ouabain (B1677812) and ouabagenin, specifically bind to the Na+/K+-ATPase, primarily from the extracellular side frontiersin.orgresearchgate.net. This binding event inhibits the enzyme's fundamental function of pumping three sodium ions out of the cell and two potassium ions into the cell against their concentration gradients researchgate.netpnas.org. The inhibition of this ion transport function is a classical effect of cardiotonic steroids physiology.org. At high concentrations, ouabain is described as blocking Na+ and K+ ion transport by Na+/K+-ATPase researchgate.net. Ouabain binds to the α-subunit from the extracellular space within a transmembrane cleft frontiersin.org. Ouabagenin, which lacks the rhamnose sugar attached to C3 present in ouabain, has been reported to have a significantly reduced affinity for binding to Na+/K+-ATPase in the E2P state compared to ouabain pnas.org.

Differential Binding Affinities and Selectivities across Na+/K+-ATPase Alpha Subunit Isoforms (e.g., α1, α2, α4)

Different alpha subunit isoforms of the Na+/K+-ATPase exhibit varying affinities for ouabain and other cardiotonic steroids researchgate.netnih.gov. In mammals, four alpha isoforms (α1, α2, α3, and α4) have been identified researchgate.net. The α4 isoform, found in tissues like testis, has been shown to possess a high sensitivity to inhibition by ouabain, demonstrating a higher apparent affinity compared to the α1, α2, and α3 isoforms mdpi.com. Studies in rat brain membranes have revealed the presence of multiple active Na+/K+-ATPase forms with different ouabain sensitivities, consistent with the existence of three inhibitory states with varying affinities nih.gov. The computed IC50 values for these states were reported as 23.0 ± 0.15 nM, 460 ± 4.0 nM, and 320 ± 4.6 µM nih.gov. Direct binding measurements also indicated two distinct high-affinity binding sites with apparent Kd values of 17.0 ± 0.2 nM and 80 ± 1 nM nih.gov. The differential sensitivity is influenced by specific amino acid residues within the alpha subunit ru.nlfrontiersin.org.

| Na+/K+-ATPase Alpha Subunit Isoform | Relative Ouabain Sensitivity/Affinity |

| α1 | Variable (can be sensitive or resistant depending on species/mutations) frontiersin.orgfrontiersin.org |

| α2 | Variable mdpi.com |

| α3 | Variable mdpi.com |

| α4 | High Sensitivity/Higher Affinity mdpi.com |

Note: This table is a generalization based on the provided text and may vary depending on species and experimental conditions.

Conformational Dynamics of Na+/K+-ATPase upon Ouabagenin Binding

Binding of cardiotonic steroids, including ouabain, to the Na+/K+-ATPase can induce conformational changes in the enzyme researchgate.netfrontiersin.orgnih.govnih.gov. These conformational changes are thought to be involved in triggering downstream signaling pathways frontiersin.orgnih.gov. For instance, ouabain binding has been shown to induce conformational changes that drive shifts between enzymatic cycles researchgate.net. One study using fluorescence intensity measurements indicated that ouabain binding to the Na+-bound enzyme increased fluorescence over time to a level similar to that of the E2P conformation, suggesting that ouabain can bind to nonphosphorylated Na+/K+-ATPase and that the fluorescence intensity of ouabain-bound enzyme is similar to that of E2P regardless of phosphorylation state nih.gov. However, other structural studies suggest that cardiotonic steroids bind to a preformed cavity in Na+/K+-ATPase and that the conformations of the enzyme are virtually identical in complexes with and without cardiotonic steroids, at least in the E2P state pnas.org. This suggests that while binding stabilizes certain conformations, the major structural changes might precede the high-affinity binding event or occur in different enzymatic states. The internalization of the Na+/K+-ATPase induced by ouabain is also likely triggered by a conformational change of the protein itself, rather than solely by the disruption of cation homeostasis nih.gov.

Amino Acid Residues and Structural Elements Critical for Ouabagenin Interaction with Na+/K+-ATPase

The binding of cardiotonic steroids to Na+/K+-ATPase involves interactions with specific amino acid residues and structural elements within the alpha subunit. Transmembrane regions H1, H5, and H7, along with extracellular loops H1–H2, H5–H6, and H7–H8 of the α-subunit, are known to affect the affinity for ouabain frontiersin.org. Mutagenesis studies have identified residues responsible for isoform-dependent differences in ouabain sensitivity pnas.orgru.nl. For example, two polar but uncharged amino acids, Gln111 and Asn122, at the border of the first extracellular loop are crucial for the high ouabain sensitivity observed in non-rodent Na+/K+-ATPase ru.nlfrontiersin.org. In ouabain-resistant rodents, charged amino acids are present at these positions ru.nl. Studies using chimeras of Na+/K+-ATPase and H+/K+-ATPase identified the combined presence of transmembrane hairpins M3-M4 and M5-M6 of Na+/K+-ATPase as necessary and sufficient for high-affinity ouabain binding ru.nl. Individual replacement of specific amino acids within the M5-M6 region, namely Phe783, Thr797, and Asp804, dramatically reduced ouabain binding, indicating their essential role in high-affinity interaction ru.nl. Docking studies suggest that while Phe783 and Thr797 may form part of the binding pocket, Asp804 might be required for the proper conformation necessary for ouabain binding ru.nl. Hydrogen bonds between specific amino acid residues and hydroxyl groups of cardenolides also play a crucial role in binding researchgate.netnih.gov. For ouabain and dihydro-ouabain, a salt bridge is maintained, but with other cardenolides like ouabagenin, the binding energy might be sufficient to open this salt bridge researchgate.net.

Downstream Intracellular Signaling Cascade Activation

Beyond its role as an ion transport inhibitor, the Na+/K+-ATPase functions as a signal transducer, and its interaction with cardiotonic steroids like ouabagenin can activate intracellular signaling pathways researchgate.netfrontiersin.orgresearchgate.net.

Activation of cSrc, Erk1/2, and PI3K Pathways

Binding of cardiotonic steroids to Na+/K+-ATPase has been shown to activate several intracellular signaling pathways, including those involving cSrc, Erk1/2 (extracellular signal-regulated kinases 1/2), and PI3K (phosphatidylinositol 3-kinase) frontiersin.orgresearchgate.netnih.govmolbiolcell.orgmdpi.com. The Na+/K+-ATPase can interact with signaling molecules through allosteric regulation researchgate.net. Two growth-related pathways activated by ouabain in various cell types are the EGFR/Src–Ras–ERK pathway and the PI3K1A–PDK–Akt pathway nih.gov. Activation of these pathways can lead to diverse cellular responses nih.gov. Studies have demonstrated that ouabain-induced activation of the EGFR/Src–Ras–ERK1/2 pathway requires Src nih.gov. Furthermore, the Na+/K+-ATPase alpha subunit has been shown to associate with the regulatory subunit (p85) of PI3K, leading to the local activation of PI3K signaling nih.govmolbiolcell.org. This activation of PI3K by binding to p85 has been implicated in processes such as the suppression of cell motility molbiolcell.org. The PI3K/Akt/mTOR signaling pathway is a crucial downstream effector involved in various cellular functions, including growth, proliferation, and survival, and can be activated by extracellular signals binding to receptors like RTKs researchgate.netamegroups.orgfrontiersin.org.

Involvement of RhoA/ROCK Signaling in Ouabagenin-mediated Effects

Research indicates that ouabain, the glycoside from which ouabagenin is derived, can induce the activation of RhoA and its downstream effector, Rho-associated coiled-coil-containing protein kinase (ROCK) nih.govnih.gov. This pathway has been implicated in regulating cellular processes such as the formation of tight junctions and intercellular communication via gap junctions in epithelial cells nih.govnih.gov. Studies using inhibitors of RhoA activation (Y27) and ROCK (C3) have shown that these inhibitors can eliminate the enhancing effect of ouabain on the tight junction seal and intercellular communication, supporting the involvement of the RhoA/ROCK pathway in ouabain's effects on epithelial phenotype nih.govnih.gov. The Gα13/RhoA/ROCK pathway is known to mediate the phosphorylation of myosin light chain (MLC), which is involved in platelet shape change and secretion mdpi.com. Activation of the RhoA/ROCK pathway and consequent phosphorylation and inactivation of MLC phosphatase can sustain arterial constriction physiology.org.

Crosstalk with NF-κB and Other Transcription Factors

Ouabain has been reported to induce changes in gene expression in epithelial cells, suggesting potential crosstalk with transcription factors nih.gov. Nuclear factor-κB (NF-κB) is a transcription factor complex that plays a central role in immune and inflammatory responses wikipedia.orgresearchgate.net. Liver X Receptors (LXRs), which are nuclear receptors, are known to be anti-inflammatory and inhibit the signal-dependent induction of pro-inflammatory genes by NF-κB, activating protein-1, and other transcription factors medchemexpress.com.

Modulation of Intracellular Calcium Dynamics and Na+-Ca2+ Exchanger (NCX) Activity

Ouabain, by inhibiting the Na+/K+-ATPase, leads to an increase in intracellular sodium concentration, which in turn can affect intracellular calcium concentration ([Ca2+]i) through the Na+-Ca2+ exchanger (NCX) fishersci.senih.gov. The NCX typically operates to extrude Ca2+ from the cell, but its activity can be influenced by changes in intracellular sodium ahajournals.orgphysiology.org. Ouabain can induce a lower or reverse action of the NCX, leading to increased intracellular Ca2+ nih.gov. This elevation in intracellular Ca2+ can activate signaling pathways, including p42/44 mitogen-activated protein kinases nih.gov. In cardiac cells, the indirect elevation of sarcoplasmic reticulum Ca2+ levels contributes to cardiac inotropism nih.gov. Studies have shown that ouabain-mediated Ca2+ signaling can increase cholinergic, noradrenergic, and glutamatergic neurotransmission nih.gov. The functional coupling of Na+ pumps and NCX provides a link between sodium metabolism and calcium regulation in arterial smooth muscle cells, influencing arterial tone and blood pressure ahajournals.orgphysiology.org. Inhibition of Na+ pumps by nanomolar ouabain can augment Ca2+ signaling without significantly elevating bulk cytosolic Na+ in cultured arterial myocytes ahajournals.org.

Influence on Other Ion Channels (e.g., TRPV4, NaV1.8)

Ouabain has been shown to influence the activity and expression of other ion channels, including Transient Receptor Potential Vanilloid 4 (TRPV4) channels and NaV1.8 sodium channels. Ouabain affects the density of TRPV4 currents in epithelial cells, with both short-term modulatory effects on channel activity and long-term effects potentially related to the synthesis of new channel units mdpi.comnih.gov. The short-term effect may involve the depletion of PIP2 stores, while the long-term effect appears to involve signaling pathways including cSrc, PI3K, Erk1/2, and NF-κB nih.gov. In sensory neurons, ouabain modulates NaV1.8 sodium channels through a dual mechanism: a fast effect involving the modulation of gating properties via a signaling cascade from Na,K-ATPase to the channel, and a delayed effect likely controlling channel expression through a downstream signaling cascade involving PKC and p38 MAPK mdpi.comcdnsciencepub.comnih.gov.

Ouabagenin as a Ligand for Nuclear Receptors: Liver X Receptor (LXR) Agonism

Ouabagenin has been identified as a naturally occurring ligand for Liver X Receptors (LXRs) medchemexpress.commedchemexpress.comresearchgate.netjst.go.jp. LXRs, including LXRα and LXRβ, are nuclear receptors activated by oxysterols and are involved in lipid metabolism, cholesterol homeostasis, and inflammation medchemexpress.comresearchgate.netjst.go.jp. Research suggests that ouabagenin functions as a novel class of ligand for LXRs with LXR-selective agonistic activity researchgate.net. Studies using luciferase reporter assays and in silico docking have supported the LXR agonistic activity of ouabagenin researchgate.net. Notably, ouabagenin has been shown to repress the expression of epithelial sodium channel (ENaC), a known LXR target gene, without causing hepatic steatosis, a common side effect of conventional LXR ligands researchgate.net. This ability to avoid hepatic steatosis may be attributed to a unique mode of action where ouabagenin's LXR agonist activity primarily proceeds through the LXRβ subtype without significantly affecting LXRα, unlike conventional LXR ligands researchgate.net. Ouabagenin has been described as an LXRβ-specific agonist with potential therapeutic effects on atherosclerosis without promoting hepatic lipid accumulation cdnsciencepub.com. Ouabagenin has also been shown to increase the expression of LXRα in certain cell lines that overexpress LXRβ, although the expression of sterol response element binding protein 1c (SREBP-1c), a target of LXRα, remains marginal jst.go.jp.

Cellular and Physiological Effects of Ouabagenin in Research Models: Mechanistic Insights

Effects on Cell Viability and Proliferation in Diverse Cell Line Models

Studies on various cell lines have revealed that ouabagenin, like its parent compound ouabain (B1677812), can influence cell viability and proliferation. The effects are often dependent on the concentration used and the specific cell type being studied physiology.orgnih.gov.

Dose-Dependent Modulatory Effects on Cell Growth

Ouabagenin and ouabain exhibit dose-dependent effects on cell growth, which can be either stimulatory or inhibitory. At low concentrations, ouabain has been shown to increase cell viability and proliferation in certain cell lines, such as neuronal NT2 cells physiology.org. Conversely, at higher concentrations, ouabain can induce dose-dependent cell death in NT2 cells physiology.org. The bimodal effect, with increased viability at low concentrations and growth inhibition at high concentrations, has been observed in various studies on epithelial, endothelial, and smooth muscle cells physiology.org.

In human umbilical vein endothelial cells (HUVEC), treatment with 1-3 nM ouabain for 24-72 hours increased cell proliferation by 20-50%. Higher concentrations inhibited cell growth and caused cell death nih.gov. Similarly, ouabain treatment markedly reduced the proliferation of MRC-5 lung fibroblasts in a dose-dependent manner nih.gov.

Interactive Table 1: Dose-Dependent Effects of Ouabain on Cell Viability in A549 Human Lung Carcinoma Cells nih.gov

| Ouabain Concentration (nM) | Cell Survival at 24h (%) | Cell Survival at 48h (%) | Cell Survival at 72h (%) |

| 0 (Control) | 100 | 100 | 100 |

| 25 | 71.7 | 52.6 | 27.6 |

| 50 | 35.6 | 18.9 | 10.0 |

| 100 | 27.8 | 12.3 | 6.1 |

Interactive Table 2: Dose-Dependent Effects of Ouabain on Cell Viability in Hela Cells nih.gov

| Ouabain Concentration (nM) | Cell Survival at 24h (%) | Cell Survival at 48h (%) | Cell Survival at 72h (%) |

| 0 (Control) | 100 | 100 | 100 |

| 25 | 94.4 | 84.7 | 69.5 |

| 50 | 60.9 | 42.4 | 38.0 |

| 100 | 35.9 | 35.0 | 28.0 |

Mechanisms Underlying Inhibition and Promotion of Proliferation

The mechanisms by which ouabagenin and ouabain modulate cell proliferation are complex and can involve both Na+/K+-ATPase dependent and independent pathways. While high concentrations of cardiac glycosides inhibit cell growth, correlating with the dissipation of Na+ and K+ concentration gradients, low doses can stimulate growth, potentially through activation of Na+/K+-ATPase and a decrease in the intracellular Na+/K+ ratio nih.gov.

In some cancer cell lines, the cytotoxic effects of ouabain, including the induction of apoptosis, intracellular ROS generation, and DNA double-strand breaks, appear to be independent of Na+/K+-ATPase inhibition nih.gov. Ouabain has been shown to downregulate STAT3 expression and phosphorylation, blocking STAT3-mediated transcription and downstream target proteins, which may contribute to its anticancer activity nih.gov. Inhibition of protein synthesis through the regulation of eukaryotic initiation factors has also been suggested as a mechanism nih.gov.

In T-cell proliferation, ouabain inhibited the progression phase to DNA synthesis in a dose-dependent manner, even at concentrations that had little or no effect on Na-K ATPase activity. This inhibition was linked to a reduction in the expression of the p55 and p75 subunits of the IL-2 receptor nih.gov.

Role in Cell Differentiation Processes

Ouabagenin and related cardiac glycosides have been observed to influence cell differentiation in various research models. Ouabain has been shown to induce the differentiation of murine embryonal carcinoma cells at concentrations that inhibit Na+, K+-ATPase activity nih.gov. However, a direct correlation between the degree of growth inhibition and the extent of differentiation could not be demonstrated in this study nih.gov. The mechanism of ouabain-induced differentiation in these cells may be mediated by an alternative consequence of Na+, K+-ATPase inhibition nih.gov.

More recently, ouabain at a concentration of 10 nM was found to promote the differentiation of hippocampal neural precursor cells into neurons nih.gov. This effect was associated with modulated levels of BDNF, NGF, and NT3, and altered expression of NeuroD2 mRNA nih.gov.

Modulation of Cellular Transport Processes beyond Direct Na+/K+-ATPase Pumping

Beyond its well-known role as an inhibitor of the Na+/K+-ATPase ion pump, ouabagenin and ouabain can modulate other cellular transport processes. The Na+/K+-ATPase itself functions as both a pump and a receptor, and its interaction with cardiac glycosides can activate various signaling pathways that influence transport mechanisms mdpi.comphysiology.org.

Effects on Na+-Dependent Amino Acid Transport

Evidence suggests that ouabain can directly inhibit the sodium-dependent uptake of amino acids and amines from the extracellular space of the mammalian nervous system, a mechanism that may not be solely a consequence of elevated intracellular sodium levels nih.gov.

Studies have shown that ouabain can prevent the expression of nuclear factor κB-inducible protein by blocking Na+-dependent amino acid transport researchgate.net. Ouabagenin, along with other cardenolide aglycones, was found to inhibit the TNF-α-induced cell-surface expression of intercellular adhesion molecule-1 (ICAM-1) in human lung carcinoma A549 cells by blocking its translation, not mRNA expression researchgate.net.

The sensitivity of system A amino acid transport to ouabain can vary depending on the cell type and cell cycle phase. In transformed C3H-10T1/2 cells and normal cells in late G1 or under stress, the membrane potential generated by the Na+, K+-ATPase pump is utilized to drive system A amino acid uptake, and this transport activity is sensitive to ouabain nih.gov.

Impact on Intercellular Contacts and Epithelial Phenotype

Ouabagenin and ouabain have been shown to influence intercellular contacts and contribute to the maintenance or reestablishment of the epithelial phenotype in research models. Ouabain, particularly at nanomolar concentrations, can affect the polarity of epithelial cells and their intercellular contacts, including tight junctions, adherens junctions, and gap junctional communication mdpi.comresearchgate.net. This is mediated, in part, by activating signaling pathways involving cSrc and Erk1/2 mdpi.comresearchgate.net.

Specific effects of ouabain on epithelial cells include enhancing intercellular contact mediated by tight junctions, inducing changes in adherens junctions by promoting increased expression of E-cadherin, β-catenin, and γ-catenin, and enhancing gap junctional communication mdpi.commdpi.com. Ouabain can also accelerate the reestablishment of the epithelial phenotype in cells seeded at confluency after trypsinization mdpi.commdpi.com. The enhancing effect of ouabain on certain ion channels, such as TRPV4, in epithelial cells has been shown to rely on contact between cells nih.gov.

The Na+/K+-ATPase plays an essential role in regulating the transport and polarized phenotype of epithelial cells and is necessary for the formation and maintenance of tight junctions molbiolcell.org.

Regulation of Tight Junctions and Adherens Junctions

Research indicates that ouabain, at concentrations within the physiological range (nanomolar), can influence the polarity of epithelial cells and their intercellular contacts, including tight junctions and adherens junctions. This modulation is suggested to occur through the activation of signaling pathways involving cSrc and Erk1/2. researchgate.netresearchgate.netresearchgate.netmdpi.com Ouabain has been shown to enhance intercellular contact mediated by tight junctions, evidenced by an increase in transepithelial electrical resistance (TER) and a decrease in paracellular movement. It also induces changes in adherens junctions by promoting increased expression of proteins like E-cadherin, β-catenin, and γ-catenin in the cell membrane. researchgate.netmdpi.commdpi.com

Studies using Madin-Darby canine kidney (MDCK) cells have demonstrated that ouabain treatment can affect the formation and structure of tight junctions and adherens junctions. While ouabain treatment did not affect the total protein levels of the tight junction protein ZO-1, it prevented the formation of functional tight junctions and desmosomes and the establishment of a polarized phenotype in these cells. molbiolcell.org However, other studies suggest ouabain enhances tight junction sealing and induces changes in adherens junctions. researchgate.netmdpi.commdpi.com These effects on adherens junctions were found to be sensitive to inhibitors of c-Src and ERK1/2 signaling, suggesting their involvement. nih.gov

Modulation of Gap Junctional Communication

Ouabain has been observed to enhance gap junctional communication (GJC) between cells, particularly in epithelial monolayers. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov This effect has been quantified, showing a significant increase in GJC within a short period following exposure to nanomolar concentrations of ouabain. nih.gov The Na+/K+-ATPase is implicated as the receptor for this effect of ouabain on GJC. nih.gov Signaling pathways involving c-Src and ERK1/2 appear to be crucial for this modulation, as their inhibition blocks the ouabain-induced increase in GJC. nih.gov This enhancement of GJC does not seem to require the synthesis of new protein components but involves the connexins 32 and 43. nih.gov

Regulation of Gene Expression and Transcriptional Changes by Ouabagenin

Cardiotonic steroids, including ouabain and its aglycone ouabagenin, can induce changes in gene expression and transcriptional activity in various cell types. researchgate.netphysiology.orgnih.govnih.gov Ouabain, even at nanomolar concentrations, can induce changes in the transcriptome of epithelial cells. researchgate.netnih.gov Studies have identified both upregulated and downregulated genes in response to ouabain treatment. nih.govnih.gov These transcriptional changes can be associated with the activation of signaling pathways such as the MAP-kinase ERK1/2 pathway and the transcription factor cAMP response element-binding protein (CREB). nih.gov

Induction of Nuclear Relocation of Signaling Complexes

Ouabain has been reported to induce the nuclear relocation of certain signaling complexes, including Nuclear Adhesion Complexes (NACos) and β-catenin. researchgate.netnih.gov β-catenin is a protein involved in adherens junctions, and its translocation into the nucleus in response to ouabain suggests a potential link between ouabain signaling, cell-cell adhesion, and gene expression regulation. researchgate.netnih.govnih.gov This nuclear relocation appears to be specific, as the localization of other junctional proteins like ZO-1 and ZO-2 was not altered by ouabain treatment. nih.gov

Physiological Implications in Animal Models

Research in animal models has provided insights into the physiological roles of endogenous ouabain and, by extension, the potential implications of compounds like ouabagenin, particularly concerning vascular tone and sodium homeostasis. physiology.orgnih.gov

Role in Vascular Tone Regulation

Endogenous ouabain has been suggested to contribute to vascular tone homeostasis. physiology.orgnih.gov Studies in rats have shown that reducing endogenous ouabain levels can alter the reactivity of aortic smooth muscle to vasoactive substances like phenylephrine (B352888) and atrial natriuretic peptide (ANP). physiology.org This suggests that endogenous ouabain plays a role in controlling vascular reactivity. physiology.org The mechanism may involve the Na+/K+-ATPase, which acts as a receptor for ouabain and can activate downstream signaling cascades that influence intracellular calcium homeostasis and gene expression, ultimately affecting vascular tone. physiology.orgnih.govphysiology.org

Influence on Sodium Homeostasis

Endogenous ouabain is also implicated in the homeostasis of sodium balance. physiology.orgnih.gov Studies involving the reduction of endogenous ouabain levels in rats have indicated a decrease in urine sodium excretion, suggesting that it may act as a natriuretic hormone. physiology.org This points to a role for endogenous ouabain in regulating sodium excretion by the kidneys. physiology.org The interaction with Na+/K+-ATPase, a key player in sodium transport, is central to this effect. bioscientifica.com While ouabain's effects on sodium transport have been extensively studied, the precise mechanisms by which ouabagenin influences sodium homeostasis in vivo require further investigation, although studies in renal cells suggest similar effects on Na+/K+-ATPase activity at certain concentrations. bioscientifica.com

Investigation of Antinociceptive Physiological Function

Research into the antinociceptive effects of cardiotonic steroids, including ouabagenin, is an area of ongoing investigation. The Na+/K+-ATPase enzyme, the primary target of cardiotonic steroids like ouabain, is present in nociceptive neurons and is suggested to play a role in modulating pain signaling. nih.govmdpi.com

Studies have explored the mechanism by which ouabain, the glycoside of ouabagenin, might exert antinociceptive effects. This involves the activation of the Na+/K+-ATPase signaling function in nociceptive neurons. nih.govmdpi.com Experimental results using patch-clamp and organotypic tissue culture methods on viable cells demonstrated that the presence of the rhamnosyl residue, which is absent in ouabagenin, is crucial for the manifestation of ouabain's effect on Na+/K+-ATPase signaling. nih.govmdpi.com Docking calculations suggest that intermolecular bonds between the rhamnosyl residue of ouabain and specific amino acid residues of the Na+/K+-ATPase α1-subunit are fundamentally important for activating this signaling pathway and subsequently the analgesic effect. nih.gov

While ouabain has shown antinociceptive activity in mouse models, reducing paw edema induced by various inflammatory mediators, the specific antinociceptive physiological function of ouabagenin itself requires further detailed investigation in research models. nih.govnih.gov The difference in activity between glycosylated and unglycosylated forms of cardiotonic steroids has been observed in other contexts, suggesting that the structural variations can significantly impact their biological effects. nih.govchemrxiv.org

Immunoregulatory and Anti-inflammatory Properties

Cardiotonic steroids, including ouabagenin and its parent compound ouabain, have demonstrated immunoregulatory and anti-inflammatory properties in various research models. nih.govnih.govnih.gov Ouabain has been shown to inhibit inflammation in rat hippocampus and provide neuroprotection against LPS-induced inflammation in vivo. nih.gov This neuroprotective effect of ouabain was linked to its ability to promote membrane lipid remodeling and increase the expression of the glutamate (B1630785) transporter EAAT4, which helps mitigate LPS-induced oxidative stress. nih.gov

In studies using neonatal mouse primary glia cells, co-administration of natural and synthetic C3-glycosides of cardiotonic steroids, including anhydro-ouabagenin-3-(α)-l-rhamnoside (anhydro-ouabain), resulted in a significant reduction of LPS-induced neuroinflammatory markers such as IL-6, IL-1, TNFα, and IKBKE. nih.govchemrxiv.org Notably, unglycosylated anhydro-ouabagenin, in contrast, enhanced rather than suppressed LPS-induced neuroinflammation in this model. nih.govchemrxiv.org This highlights the importance of glycosylation for the anti-inflammatory activity in certain contexts.

Further research exploring synthetic derivatives has shown that modifications to the cardenolide skeleton, including oxidation and glycosylation, play a significant role in determining the extent of anti-inflammatory activity. nih.gov For instance, an unnatural anhydro-ouabagenin-3-(α)-l-rhamnoside exhibited high levels of anti-inflammatory activity. nih.gov In sequential treatment experiments with LPS and various cardiotonic steroids in cells, a significant reduction in the expression of inflammation genes was observed with several compounds, including anhydro-ouabagenin-3-(α)-l-rhamnoside, which demonstrated strong anti-inflammatory activity. nih.gov Conversely, unglycosylated anhydro-ouabagenin enhanced inflammation relative to LPS treatment alone. nih.gov

The anti-inflammatory potential of ouabain has also been observed in mouse paw edema models, where it reduced edema induced by mediators like prostaglandin (B15479496) E2 and bradykinin. nih.govnih.gov This effect was suggested to be related to the inhibition of prostaglandin E2, bradykinin, and mast-cell degranulation. nih.govnih.gov Ouabain also modulated concanavalin (B7782731) A-induced inflammation by inhibiting cell migration. nih.govnih.gov

These findings collectively indicate that cardiotonic steroids, including derivatives related to ouabagenin, possess significant immunoregulatory and anti-inflammatory properties in various research models, with the specific structural features, such as glycosylation, influencing their activity.

Inflammatory Marker Modulation by Cardiotonic Steroids in LPS-Induced Neuroinflammation nih.govchemrxiv.org

| Compound | Effect on IL-6 Expression | Effect on IL-1 Expression | Effect on TNFα Expression | Effect on IKBKE Expression |

| Anhydro-ouabagenin-3-(α)-l-rhamnoside | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |

| Unglycosylated Anhydro-ouabagenin | Enhanced | Enhanced | Enhanced | Enhanced |

| Other synthetic and natural C3-glycosides | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |

Effect of Ouabain on Inflammatory Mediators in Mouse Paw Edema nih.govnih.gov

| Inflammatory Mediator | Effect of Ouabain |

| Prostaglandin E2 | Reduction of Edema |

| Bradykinin | Reduction of Edema |

| Histamine | No Interference |

Synthetic Methodologies and Structure Activity Relationships Sar of Ouabagenin and Its Derivatives

Advanced Synthetic Strategies for Ouabagenin and Analogues

Several advanced synthetic strategies have been developed to construct the intricate molecular architecture of ouabagenin and its derivatives. These approaches often involve convergent routes, polyanionic cyclizations, redox relay methodologies, and metal-catalyzed cascade reactions, with a strong emphasis on stereocontrol to correctly install the multiple hydroxyl groups and the butenolide moiety. nih.govscispace.comnih.govguidetopharmacology.orguni.luresearchgate.netresearchgate.netumich.edu

Convergent Total Synthesis Approaches

Convergent total synthesis strategies for ouabagenin involve assembling the molecule from smaller, pre-functionalized fragments. One such approach involved the assembly of the AB-ring fragment with the D-ring and butenolide moieties. nih.govscispace.comrsc.org This strategy focused on constructing the multiply oxygenated cis-decalin structure of the AB-ring from simpler starting materials, followed by the stereoselective assembly of the steroidal skeleton through intermolecular acetal (B89532) formation and intramolecular radical and aldol (B89426) reactions. nih.govscispace.comrsc.orgrsc.org The stereoselective installation of the C17-butenolide was achieved through reactions like the Stille coupling and subsequent hydrogenation. nih.govscispace.comrsc.orgrsc.org

Polyanionic Cyclization and Redox Relay Methodologies

Polyanionic cyclization has been employed as a key step in the total synthesis of ouabagenin and ouabain (B1677812). researchgate.netresearchgate.netnih.gov This methodology allows for the rapid construction of the basic steroid skeleton with high stereocontrol. scribd.com Another strategic approach is the redox relay, which has been utilized in scalable syntheses of ouabagenin, often starting from readily available precursors like cortisone (B1669442) acetate. researchgate.netacs.orgumich.edunih.govnih.gov This strategy involves a series of oxidation and reduction steps that strategically install hydroxyl groups at various positions, such as C1, C5, C14, and C19, while minimizing functional group incompatibilities. acs.orgumich.edunih.gov

Metal-Catalyzed Cascade Reactions (e.g., Cu(II)-catalyzed Michael/Aldol)

Metal-catalyzed cascade reactions, particularly Cu(II)-catalyzed Michael/aldol sequences, have proven effective in constructing the cardenolide core found in ouabagenin and other cardiotonic steroids. nih.govguidetopharmacology.orgscribd.comresearchgate.netumich.edunih.govfishersci.com This approach allows for the enantioselective and diastereoselective formation of challenging vicinal quaternary and tertiary stereocenters. researchgate.netumich.edu For instance, a sequential enantioselective Cu(II)-catalyzed Michael/intramolecular aldol cyclization has been developed to access the cardenolide skeleton. scribd.comresearchgate.net These reactions can be executed in a one-pot fashion, leading to functionalized cardenolide cores that can be further elaborated into complex steroids like ouabagenin. umich.edu

Stereoselective Installation of Hydroxyl Groups and Butenolide Moiety

The stereoselective introduction of the multiple hydroxyl groups and the β-oriented butenolide moiety is a critical aspect of ouabagenin synthesis. Various methods have been developed to achieve this. For the butenolide, approaches include Stille coupling reactions followed by stereoselective hydrogenation of the C17-double bond. nih.govscispace.comrsc.orgrsc.orgumich.edu Stereoselective installation of hydroxyl groups often involves carefully controlled oxidation and reduction reactions, sometimes guided by existing functionalities or protective groups to ensure the correct stereochemistry. acs.orgumich.edunih.gov For example, selective deprotection and hydrolysis steps are employed to reveal the hydroxyl groups at specific positions. scispace.comumich.edunih.gov

Structure-Activity Relationship (SAR) Studies of Ouabagenin and Related Cardenolides

Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of ouabagenin and related cardenolides impact their biological activity. These studies are essential for understanding the molecular basis of their action and for designing analogues with improved properties. researchgate.netnih.govfishersci.com

Impact of C3-Glycosylation on Biological Activity (Comparison with Ouabain)

The presence or absence of a glycosyl group at the C3 position significantly influences the biological activity of cardenolides. Ouabain, which is ouabagenin glycosylated with rhamnose at C3, exhibits different biological properties compared to its aglycon, ouabagenin. nih.govguidetopharmacology.orgumich.eduresearchgate.netnih.govnih.govfishersci.comuni.luuni.lunih.gov Studies comparing ouabagenin and ouabain, as well as other C3-glycosylated cardenolides, have shown that glycosylation can impact potency and selectivity. nih.govfishersci.com For instance, C3-glycosylation has been shown to increase the activity against certain cell lines. SAR studies involving a range of synthetic and natural steroids have aimed to elucidate the effect of C3-glycosylation, alongside other structural features like oxygenation and stereochemistry, on biological activity, particularly in the context of anticancer properties. researchgate.netnih.govfishersci.com

Role of the C17-Lactone Ring and its Modifications

The unsaturated butenolide lactone ring at the C17β position is a defining feature of cardenolides like ouabagenin and plays a significant role in their interaction with Na,K-ATPase. acs.orgmdpi.comnih.gov SAR studies indicate that the lactone ring contributes to the binding energy with the enzyme, involving both electrostatic interaction with the electron-deficient β-carbon and hydrogen bonding to the carbonyl oxygen atom. mdpi.com Modifications to the C17 chain, such as the insertion of a methylene (B1212753) group between C17 and C20 or altering the lactone ring attachment from C17β to C17α, can lead to a loss of the lactone ring's contribution to interaction energy, resulting in inactive derivatives. mdpi.com Replacement of the oxygen in the furanone ring with nitrogen (forming a pyrrolidone) significantly decreases enzyme inhibition, while replacement with sulfur may not substantially alter interaction energy, as sulfur can also act as a hydrogen bond acceptor. mdpi.com

Influence of Oxygenation and Stereochemistry on Biological Responses

The numerous hydroxyl groups and the specific stereochemistry of ouabagenin significantly influence its biological activity. fishersci.seresearchgate.netnih.govnih.govwikipedia.orgguidetoimmunopharmacology.orgepfl.chnih.gov Ouabagenin possesses hydroxyl groups at C1β, C3β, C5β, C11α, C14β, and C19. nih.govrsc.org The cis fusion of the A/B and C/D rings, along with the β-configuration of functional groups at the ring junctions (C5, C10, C13, C14), gives the molecule a characteristic 'U' shape, distinct from classical steroids. rsc.orgrsc.org The presence and stereochemistry of these hydroxyl groups affect the molecule's interaction with the Na,K-ATPase binding site. Studies comparing cardenolides with varying degrees of oxygenation and different stereochemical features are essential for elucidating their impact on activity and selectivity. researchgate.netnih.gov For instance, the glycosylation at C3, while not always essential for Na,K-ATPase inhibition, can affect the pharmacodynamics and pharmacokinetics of cardenolides. jst.go.jpresearchgate.net

Comparative Analysis of Ouabagenin's Activity Profile with Other Cardenolides

Ouabagenin's activity profile can be compared to other cardenolides and their aglycones, such as digitoxin (B75463), digoxin (B3395198), digitoxigenin (B1670572), and digoxigenin (B1670575). nih.govresearchgate.netepfl.chresearchgate.netuni.luebi.ac.uk While ouabagenin inhibits purified Na,K-ATPase, its inhibitory activity can be weaker than its parent glycoside, ouabain, in some contexts, particularly in intact cells. jst.go.jpnih.govacs.org This suggests that the sugar moiety in ouabain is important for efficient inhibition of the enzyme on the plasma membrane of intact cells. jst.go.jp In contrast, aglycones like digitoxigenin and digoxigenin have shown similar or even higher potency compared to their glycosides, digitoxin and digoxin, in inhibiting purified Na,K-ATPase activity. jst.go.jp

Data comparing the IC50 values of ouabagenin and other cardenolides against purified Na,K-ATPase can illustrate these differences in potency. For example, one study reported the following IC50 values for inhibiting porcine kidney Na,K-ATPase activity:

| Compound | IC50 (µM) |

| Ouabagenin | 1.7 |

| Ouabain | 1.7 |

| Digitoxigenin | 0.22 |

| Digitoxin | 1.8 |

| Digoxigenin | 0.87 |

| Digoxin | 2.5 |

Note: These values are from a specific study and may vary depending on the enzyme source and experimental conditions. jst.go.jp

This data indicates that, in this specific cell-free assay, ouabagenin and ouabain showed similar potency, while digitoxigenin was significantly more potent than digitoxin, and digoxigenin was more potent than digoxin. jst.go.jp However, other studies have reported ouabagenin as being less potent than ouabain against purified Na,K-ATPase. nih.govacs.org These variations highlight the complexity of comparing activities across different experimental setups and enzyme sources.

Differences in the effects of ouabain compared to digitalis glycosides like digoxin and digitoxin have also been noted, suggesting potential differences in their mechanisms of action or interactions with the enzyme in different cellular contexts. nih.govresearchgate.net

Rational Design and Synthesis of Ouabagenin Analogues for Target Specificity (e.g., Na,K-ATPase α4 Isoform Inhibitors)

Rational design and synthesis of ouabagenin analogues are actively pursued to develop compounds with improved potency, selectivity for specific Na,K-ATPase isoforms, and altered pharmacological properties. researchgate.netebi.ac.ukwikipedia.orgfishersci.canih.govmdpi.comacs.orgmdpi.comresearchgate.netnih.govnih.gov Na,K-ATPase exists as different isoforms (α1, α2, α3, α4, β1, β2, β3) with tissue-specific expression and distinct biochemical characteristics. researchgate.net The α4 isoform, specifically expressed in sperm flagellum, is critical for sperm motility and male fertility, making it an attractive target for male contraception. researchgate.netnih.govmdpi.comresearchgate.netnih.govmdpi.com

Ouabain and, by extension, ouabagenin, exhibit high affinity for the Na,K-ATPase α4 isoform. researchgate.netnih.govacs.orgnih.govmdpi.com Rational design efforts have focused on modifying the ouabagenin scaffold, particularly at the C3 (glycone) and C17 (lactone) positions, to identify selective α4 inhibitors. researchgate.netebi.ac.uknih.govacs.org SAR studies have suggested that the C17 substituent is particularly important for binding to the α4 isoform. researchgate.net

An example of this approach is the development of a ouabagenin analogue carrying a benzyltriazole moiety at C17. researchgate.netebi.ac.uknih.govacs.orgresearchgate.net This analogue has demonstrated picomolar inhibitory activity against Na,K-ATPase α4 and an outstanding α4 isoform selectivity profile. researchgate.netebi.ac.uknih.govacs.org Such selective inhibitors are valuable tools for studying the specific roles of Na,K-ATPase isoforms and have potential therapeutic applications. nih.gov The synthesis of these analogues often involves complex multi-step procedures to introduce the desired modifications while preserving the core steroidal structure and stereochemistry. acs.orgrsc.orgrsc.org

Research Methodologies and Analytical Techniques for Ouabagenin Studies

In Vitro and Ex Vivo Experimental Models

Cellular and tissue-based models provide essential platforms for understanding how ouabagenin influences biological processes in a controlled environment, mimicking aspects of in vivo conditions.

A diverse array of cultured cell lines is utilized to study the effects of ouabagenin and ouabain (B1677812), offering insights into both general cellular responses and tissue-specific variations in sensitivity and signaling.

MDCK (Madin-Darby Canine Kidney) cells: This epithelial cell line is widely used to investigate the effects of ouabain and ouabagenin on epithelial characteristics, including cell polarity and the formation of intercellular junctions such as tight junctions and adherens junctions researchgate.netnih.govmdpi.commolbiolcell.orgresearchgate.net. Studies have indicated that MDCK cells exhibit differential sensitivity to ouabain and ouabagenin, with greater resistance observed towards ouabagenin researchgate.netnih.gov. Ouabain has been shown to induce a pronounced increase in tyrosine phosphorylation levels in MDCK cells, an effect not mirrored by ouabagenin researchgate.netnih.gov. Furthermore, ouabain treatment in MDCK cells leads to a significant elevation in intracellular sodium concentrations and a reduction in intracellular potassium levels molbiolcell.org.

Ma104 cells: This cell line demonstrates resistance to the toxic effects of both ouabain and ouabagenin, despite possessing Na+/K+-ATPase isoforms that bind ouabain with high affinity researchgate.netnih.gov. A distinguishing feature of Ma104 cells is the higher abundance of Na+/K+-ATPase alpha subunits, predominantly located in the cytoplasm, which may contribute to their distinct response profile compared to MDCK cells researchgate.netnih.gov.

HEK293T (Human Embryonic Kidney 293T) cells: These cells are frequently employed in the evaluation of the anticancer potential of cardiotonic steroids, including derivatives of ouabagenin nih.govscispace.comnih.gov. Research involves determining the half-maximal effective concentration (EC50) values of various compounds in HEK293T cells to quantify their potency in inhibiting cell proliferation nih.gov.

HeLa (human cervical cancer) cells: HeLa cells serve as a model for studying the cytotoxic actions of ouabain and related compounds nih.govnih.govthermofisher.comwsu.edu. Nanomolar concentrations of ouabain have been shown to trigger apoptotic cell death in HeLa cells, a process linked to the activation of caspases-3/7 and -9, suggesting involvement of a mitochondrial pathway nih.gov. Fluorescently labeled ouabain has been observed to localize closely with mitochondria in HeLa cells nih.gov.

NT2 (human neuronal precursor cells) cells: NT2 cells are utilized to explore the impact of ouabain on cell viability and proliferation physiology.orgnih.govphysiology.org. Low nanomolar concentrations of ouabain have been found to enhance the viability and proliferation of NT2 cells, whereas higher concentrations induce dose-dependent cell death physiology.org. Notably, ouabain, but not ouabagenin, has been shown to induce the formation of glycogen-microtubule clusters in NT2 cells, highlighting potential differences in their downstream signaling effects despite both compounds activating the ERK1/2 pathway nih.gov.

Other cell lines used in studies involving ouabain or cardiotonic steroids include PC12, COS7, OK, ACHN, A549, MCF-7, SW1116, HepG2, MDA-MB-231, U87, NIH-3T3, Raji, SK-BR-3, mesenchymal stem cells (MSCs), and tumor-associated fibroblasts (TAFs) researchgate.netnih.govphysiology.orgnih.govresearchgate.netnih.govacs.org.

Organotypic tissue cultures offer a more physiologically relevant ex vivo system by preserving aspects of the native tissue architecture and cell-cell interactions. This model is valuable for investigating the effects of ouabagenin and ouabain on tissue-level processes such as growth and development.

Studies utilizing organotypic cultures of skin explants from chicken embryos have demonstrated that both ouabain and ouabagenin can exert a dose-dependent inhibitory effect on skin growth researchgate.net.

The organotypic tissue culture method has also been applied to study the influence of ouabain on neurite growth in nociceptive neurons, revealing that this inhibitory effect is contingent on the presence of extracellular Ca2+ nih.govresearchgate.net. This technique has been instrumental in comparing the effects of ouabain and ouabagenin to discern the functional role of the rhamnosyl residue nih.gov.

Working with isolated enzyme preparations, specifically purified Na+/K+-ATPase, enables direct investigation of the binding and inhibitory effects of ouabagenin and ouabain on the enzyme's catalytic activity.

Studies employing purified Na+/K+-ATPase have shown that ouabain and its analogues can inhibit the enzyme's function acs.org. These preparations facilitate the determination of parameters such as efficacy (e.g., EC50) and binding kinetics acs.org. While research predominantly details studies with ouabain on isolated Na+/K+-ATPase, ouabagenin is also recognized as an inhibitor of this enzyme nih.gov.

Organotypic Tissue Cultures

Biochemical and Molecular Assays

A range of biochemical and molecular assays are employed to quantify the effects of ouabagenin and ouabain on enzymatic activity, receptor binding, and intracellular signaling events.

Assays that measure the rate of ATP hydrolysis by Na+/K+-ATPase are fundamental for assessing the inhibitory potency of ouabagenin and related compounds. The 32Pi-ATP hydrolysis assay is a widely used method for this purpose.

The Na+/K+-ATPase functions as an ion pump by hydrolyzing ATP to actively transport sodium ions out of the cell and potassium ions into the cell wikipedia.orgfrontiersin.org.

Inhibition of this enzyme by compounds like ouabain leads to an accumulation of intracellular sodium molbiolcell.orgwikipedia.orgfishersci.sedrugbank.com.

Na+/K+-ATPase activity can be quantified in various preparations, including whole cell lysates or purified enzyme acs.org. These assays measure the rate at which the enzyme hydrolyzes ATP, an activity known to be inhibited by ouabain and presumably by ouabagenin nih.govthermofisher.comnih.gov.

Radioligand binding assays, particularly those utilizing tritium-labeled ouabain (3H-Ouabain), are employed to directly assess the binding characteristics of ouabain and competing ligands, such as ouabagenin, to the Na+/K+-ATPase.

These assays are instrumental in determining the affinity and kinetic parameters of the interaction between the compound and its receptor, the Na+/K+-ATPase acs.org.

By using 3H-Ouabain, researchers can evaluate the ability of ouabagenin to compete for the same binding site on the enzyme, providing insights into its relative binding affinity acs.org. This method allows for the determination of binding kinetics, including the rates of association and dissociation acs.org.

Below is a table summarizing selected research findings related to the responses of various cell lines to ouabain and ouabagenin, based on the provided search results.

| Cell Line | Compound | Observed Effect | Relevant Findings/Assays | Source |

| MDCK | Ouabain | Differential sensitivity compared to Ma104; induces significant tyrosine phosphorylation; increases intracellular Na+ | MTT assay (viability), Measurement of tyrosine phosphorylation levels, Measurement of intracellular ion concentrations, Ca2+-switch experiments | researchgate.netnih.govmolbiolcell.org |

| MDCK | Ouabagenin | More resistant compared to ouabain; does not induce tyrosine phosphorylation | MTT assay (viability), Measurement of tyrosine phosphorylation levels | researchgate.netnih.gov |

| Ma104 | Ouabain | Resistant to toxicity; induces less tyrosine phosphorylation than in MDCK cells | MTT assay (viability), Measurement of tyrosine phosphorylation levels, Localization studies of Na+/K+-ATPase subunits | researchgate.netnih.gov |

| Ma104 | Ouabagenin | Resistant to toxicity | MTT assay (viability) | researchgate.netnih.gov |

| HEK293T | Ouabagenin derivatives | Exhibits cytotoxic effects | Determination of EC50 values using AlamarBlue® proliferation assay | nih.gov |

| HeLa | Ouabain | Induces apoptotic cell death at nanomolar concentrations | Assays for caspase-3/7 and -9 activation, Co-localization studies with mitochondria, Measurement of ATP depletion, Assessment of cytochrome c release | nih.gov |

| HeLa | Ouabagenin derivatives | Exhibits cytotoxic effects | Determination of EC50 values using AlamarBlue® proliferation assay | nih.gov |

| NT2 | Ouabain | Increases viability and proliferation at low concentrations; induces cell death at higher concentrations; activates ERK1/2 phosphorylation; induces glycogen-microtubule clusters | MTT assay (viability), [3H]thymidine incorporation assay (proliferation), Measurement of ERK1/2 phosphorylation, Observation of dark structures (glycogen-microtubule clusters) | physiology.orgnih.gov |

| NT2 | Ouabagenin | Does not induce glycogen-microtubule clusters despite activating ERK1/2 signaling | Observation of dark structures (glycogen-microtubule clusters), Measurement of ERK1/2 phosphorylation | nih.gov |

Immunoblotting for Protein Expression and Phosphorylation

Immunoblotting, also known as Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. It is particularly valuable for assessing changes in protein expression levels and identifying post-translational modifications such as phosphorylation biocompare.com. The technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to probe for the target protein. The binding of the primary antibody is detected using a labeled secondary antibody, often resulting in a visual assessment of protein abundance biocompare.com.

In the context of ouabagenin research, immunoblotting can be used to study how ouabagenin affects the expression of various proteins, including subunits of the Na-K-ATPase, which is a known target of cardiotonic steroids like ouabain, the glycoside of ouabagenin researchgate.netresearchgate.net. Furthermore, immunoblotting with antibodies specific for phosphorylated residues (e.g., phosphotyrosine, phosphoserine, phosphothreonine) allows researchers to investigate the phosphorylation status of proteins in response to ouabagenin treatment, providing insights into activated signaling pathways biocompare.commolbiolcell.org. Studies have shown that ouabain, but not ouabagenin, induced a sustained increase in tyrosine phosphorylation levels in certain renal cell lines, as assessed by immunoblotting researchgate.net. This highlights the ability of this technique to reveal differential cellular signaling responses between related compounds.

Transcriptomic Profiling (e.g., mRNA-seq)

Transcriptomic profiling, often performed using techniques like mRNA sequencing (mRNA-seq), provides a comprehensive view of gene expression changes within a cell or tissue under specific conditions. mRNA-seq allows for the identification and quantification of messenger RNA (mRNA) molecules, revealing which genes are being transcribed and at what levels lexogen.comrna-seqblog.com. This high-throughput sequencing technique can identify differentially expressed transcripts in response to a stimulus like ouabagenin nih.gov.

mRNA-seq has been employed to investigate the transcriptional changes induced by cardiotonic steroids. For instance, studies using mRNA-seq have identified differential gene expression in epithelial cells treated with ouabain, revealing affected transcripts such as those encoding MYO9A nih.gov. While direct studies using mRNA-seq specifically with ouabagenin were not prominently detailed, the application of this technique to related cardiotonic steroids indicates its potential for elucidating the broader transcriptional impact of ouabagenin. Transcriptomic profiling can help researchers understand the downstream effects of ouabagenin's interactions with its targets, revealing changes in the expression of genes involved in various cellular processes.

Luciferase Reporter Gene Assays for LXR Activity

Luciferase reporter gene assays are sensitive and accurate tools used to analyze transcriptional activity and identify modulators of transcription factors nih.govindigobiosciences.com. These assays involve introducing a construct into cells where the expression of a luciferase enzyme is controlled by a promoter or response element that is regulated by the transcription factor of interest. When the transcription factor is activated, it drives the expression of luciferase, which can be easily quantified by measuring the light produced in the presence of a luminogenic substrate indigobiosciences.compromega.jp. The amount of light emitted is proportional to the transcriptional activity promega.jp.

Ouabagenin has been identified as a novel ligand for the liver X receptor (LXR) nih.govresearchgate.net. Luciferase reporter assays have been instrumental in demonstrating the LXR agonistic activity of ouabagenin nih.gov. These assays suggested that ouabagenin exhibits selective agonistic activity towards the LXRβ subtype without significantly affecting LXRα, unlike conventional LXR ligands nih.gov. Studies using luciferase reporter assays in 293T cell lines have shown that ouabagenin can affect the transcriptional activity of nuclear receptors, although it did not remarkably affect the activities of many nuclear receptors tested researchgate.net. This technique allows for the precise measurement of ouabagenin's influence on LXR-mediated gene transcription.

Electrophysiological Techniques (e.g., Patch-Clamp)

Electrophysiological techniques, such as patch-clamp, are essential for studying the electrical properties of cells and the activity of ion channels moleculardevices.comnih.gov. The patch-clamp technique involves using a glass micropipette to form a tight seal with the cell membrane, allowing researchers to measure ionic currents across the membrane or changes in membrane potential moleculardevices.comuk.comwikipedia.org. Different configurations of patch-clamp (e.g., whole-cell, cell-attached, inside-out, outside-out) enable the investigation of single channel currents or the electrical behavior of the entire cell moleculardevices.comwikipedia.org.

Given that ouabagenin is an aglycone of ouabain, a known inhibitor of the Na-K-ATPase, electrophysiological techniques, particularly patch-clamp, are relevant for studying its effects on ion transport and membrane potential. While specific detailed findings on ouabagenin using patch-clamp were not extensively highlighted in the search results, patch-clamp is the "gold standard" method for analyzing the effect of related compounds like batrachotoxin (B49) and its derivatives on voltage-gated sodium channels (NaVs) stanford.edu. The principle of patch-clamp allows for direct measurement of ion channel activity in real-time moleculardevices.com. This technique could be applied to investigate how ouabagenin interacts with and potentially modulates the activity of ion channels, including those indirectly affected by Na-K-ATPase inhibition.

Quantification and Detection Methods for Ouabagenin in Biological Samples

Accurate quantification of ouabagenin in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. Several analytical methods have been developed for this purpose.

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a sensitive immunoassay technique used to quantify substances in biological fluids by utilizing radioactive isotopes medicallabnotes.comslideshare.netontosight.ai. The principle is based on the competitive binding between a radiolabeled analyte and the unlabeled analyte in the sample for a limited number of specific antibody binding sites medicallabnotes.comontosight.ai. The amount of radiolabeled analyte bound to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample medicallabnotes.comslideshare.net.

RIA has been used to measure ouabain-like factors in biological samples ahajournals.orgbioscientifica.com. While the specificity of antibodies can be a source of inconsistency, sensitive RIA methods have been developed for measuring ouabain in plasma bioscientifica.com. For instance, a sensitive ouabain RIA method reported a sensitivity of 2 fmol/tube or 5 pmol/l bioscientifica.com. This technique, when utilizing antibodies with appropriate specificity for ouabagenin or ouabain-like compounds, can be applied for the quantification of ouabagenin in various biological matrices, although LC-MS/MS generally offers higher specificity, especially in distinguishing between different cardiotonic steroids biorxiv.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry rsc.orgchromatographyonline.com. LC-MS/MS allows for the separation of complex mixtures and the identification and quantification of specific analytes based on their mass-to-charge ratio and fragmentation patterns rsc.orgunc.edu. This technique offers high sensitivity and specificity, making it suitable for quantifying compounds at low concentrations in biological samples rsc.orgchromatographyonline.com.

LC-MS/MS has been successfully applied for the detection and quantification of various cardiotonic steroids, including ouabagenin, in biological samples like serum and plasma biorxiv.org. A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the multiplex detection and quantification of several cardiotonic steroids, including ouabagenin biorxiv.org. This method reported lower limits of quantification ranging from 0.025 to 0.1 ng/ml for the tested cardiotonic steroids biorxiv.org. Recovery rates for ouabagenin in serum and plasma were reported, although they were lower compared to some other cardiotonic steroids in the multiplex assay (40.0% in serum and 27.4% in plasma) biorxiv.org. Matrix effects can influence LC-MS/MS quantification, and studies assess these effects to ensure method reliability biorxiv.orgunc.edu. LC-MS/MS approaches, particularly those utilizing tandem mass spectrometry (MS/MS), provide increased specificity compared to immunoassays, reducing issues with cross-reactivity from other cardiotonic steroids biorxiv.org.

Quantitative Data Example (Illustrative based on search results):

While specific detailed quantitative data for ouabagenin across all techniques were not consistently available in the search snippets, the LC-MS/MS search provided some quantitative performance characteristics.

| Method | Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Serum Recovery | Plasma Recovery |

| UHPLC-MS/MS | Ouabagenin | Serum | Not explicitly stated for ouabagenin alone, but range for multiple CTS was 0.025-0.1 ng/ml biorxiv.org | 40.0% biorxiv.org | - |

| UHPLC-MS/MS | Ouabagenin | Plasma | Not explicitly stated for ouabagenin alone biorxiv.org | - | 27.4% biorxiv.org |

Note: The LLOQ values provided in the source were for a panel of cardiotonic steroids, not exclusively ouabagenin. The recovery data is specific to ouabagenin within that multiplex assay.

Challenges and Optimization in Ouabagenin Quantification (e.g., Recovery, Matrix Effects)

The accurate quantification of ouabagenin, particularly in complex biological matrices like serum and plasma, presents significant analytical challenges. These challenges primarily stem from issues related to recovery during sample preparation and the impact of matrix effects on detection methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Challenges:

One of the major difficulties in quantifying ouabagenin is achieving satisfactory recovery during extraction procedures. Studies have shown that ouabagenin recovery from serum and plasma can be notably low. For instance, in one multiplex method for cardiotonic steroids using UHPLC-MS/MS, ouabagenin exhibited the lowest recovery among the tested analytes, with values of 40.0% from serum and 27.4% from plasma. biorxiv.orgbiorxiv.org This poor recovery means that a significant portion of the ouabagenin present in the sample is not efficiently extracted or prepared for analysis, potentially leading to underestimation of its true concentration. biorxiv.org The variability in the polarity of different cardiotonic steroids (CTS), including ouabagenin, makes optimizing recovery for all analytes within a single method challenging. biorxiv.orgbiorxiv.org

Matrix effects are another critical challenge in the quantification of ouabagenin using LC-MS/MS. Matrix effects refer to the influence of co-eluting substances from the sample matrix on the ionization efficiency of the analyte, which can either suppress or enhance the analytical signal. biorxiv.orgresearchgate.net These effects can lead to inaccurate quantitative results by altering key method parameters such as linearity, precision, and accuracy. While matrix effects in serum for many cardiotonic steroids might be within a desirable range, plasma matrix effects can be generally higher. biorxiv.org Although precision data for ouabagenin might fall within acceptable ranges, caution is still advised when quantifying it due to the observed matrix effects and poor recovery. biorxiv.orgbiorxiv.org The presence of endogenous components like phospholipids (B1166683) in biological membranes is a significant source of imprecision in quantitative LC-MS/MS analyses due to matrix effects. researchgate.net

The difficulty in developing a single extraction and analytical method that is optimally efficient for all structurally similar but chemically diverse cardiotonic steroids, including ouabagenin, contributes to these challenges. biorxiv.org

Optimization Strategies:

To address the challenges of poor recovery and matrix effects in ouabagenin quantification, several optimization strategies can be employed.

Improving the extraction procedure is crucial for enhancing recovery. Further development of the extraction method could help account for the poor recovery observed for ouabagenin. biorxiv.orgbiorxiv.org Sample purification techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are fundamental approaches to refine samples and lower the concentration of interfering matrix components. bataviabiosciences.com

The inclusion of a more suitable internal standard is another key optimization. An appropriate internal standard can help account for variations caused by poor recovery and matrix effects, thereby improving the accuracy of ouabagenin quantitation. biorxiv.orgresearchgate.netbataviabiosciences.com

Optimizing chromatographic conditions can also mitigate matrix effects. Tweaking parameters to ensure that the analyte does not co-elute with interfering substances can enhance precision. bataviabiosciences.com Similarly, optimizing instrument settings can substantially reduce matrix interference. bataviabiosciences.com

Matrix-matched calibration is a widely recommended strategy. This involves preparing calibration curves using standards diluted in a blank matrix similar to the study samples. bataviabiosciences.comsepscience.comarborassays.com This approach accounts for matrix effects during calibration, leading to improved assay accuracy. arborassays.com

While achieving ideal recovery (e.g., 80-120%) is desirable, lower recoveries can be acceptable for profiling methods if the extraction is reproducible. biorxiv.orgsepscience.com However, for accurate quantification, particularly for compounds like ouabagenin with inherently low recovery, optimizing the extraction and minimizing matrix effects are critical steps. biorxiv.orgbiorxiv.org

Developing a Pareto-optimal solution, which aims for acceptable recovery, reproducibility, accuracy, and precision for multiple analytes rather than optimizing for a single one, can be a practical approach when quantifying a panel of cardiotonic steroids including ouabagenin. biorxiv.org

Detailed Research Findings and Data:

Research specifically investigating the quantification of cardiotonic steroids, including ouabagenin, by UHPLC-MS/MS has provided detailed data on recovery and matrix effects in different matrices.

| Analyte | Matrix | Average Recovery (%) | Range (%) | Matrix Effects (Serum) (%) | Matrix Effects (Plasma) (%) | Acceptable Quantification Criteria Met |

| Ouabagenin | Serum | 40.0 | - | Within desirable range | Generally higher | No |

| Ouabagenin | Plasma | 27.4 | - | - | Generally higher | No |

| Bufalin (B1668032) | Serum | 45.6 | - | -22.9 | Generally higher | No |

| Bufalin | Plasma | 52.6 | - | - | Generally higher | No |

| Other CTS | Serum | 67 | 40.0-83.4 | Within desirable range | - | Yes (for most) |

| Other CTS | Plasma | 68.4 | 27.1-83.9 | - | Generally higher | Yes (for most) |